2,3-Dihydroxy-3-phosphonopropanoic acid, also known as 2-amino-3-phosphonopropanoic acid or phosphonoalanine, is a non-proteinogenic alpha-amino acid. It is characterized by the presence of a phosphonate group, which distinguishes it from standard amino acids. This compound is naturally occurring and has been identified in various organisms, including microbes and invertebrates, and plays significant roles in biological systems as a phosphorus source.
The compound was first reported in the sea anemone Zoanthus sociatus and the protozoon Tetrahymena pyriformis . It is widely distributed among lower marine invertebrates and is believed to be involved in several metabolic processes . In humans, it has been found in diverse tissues such as the liver, intestine, and spleen .
The synthesis of 2,3-dihydroxy-3-phosphonopropanoic acid can be achieved through various chemical methods. One common approach involves the use of phosphonylation reactions where a suitable precursor undergoes phosphorylation under acidic or basic conditions.
The molecular formula for 2,3-dihydroxy-3-phosphonopropanoic acid is , with a molecular weight of approximately 169.0731 g/mol . The structure includes:
2,3-Dihydroxy-3-phosphonopropanoic acid participates in various biochemical reactions:
Research indicates that it can act as an agonist for metabotropic glutamate receptors, influencing neurotransmitter release and potentially affecting neurological functions .
The mechanism of action for 2,3-dihydroxy-3-phosphonopropanoic acid primarily involves its role as a signaling molecule in cellular processes:
Studies have shown that this compound can block the release of amyloid precursor protein in neurons, which is significant for understanding its role in neurodegenerative diseases like Alzheimer’s disease .
2,3-Dihydroxy-3-phosphonopropanoic acid has several important applications:
This compound's unique properties and biological significance continue to make it a subject of interest in various fields of research, including pharmacology and environmental science.
2,3-Dihydroxy-3-phosphonopropanoic acid (DHPP) belongs to the class of phosphonic acids, characterized by a stable carbon-phosphorus (C-P) bond. In prokaryotes, such as Actinobacteria, its biosynthesis initiates from phosphoenolpyruvate (PEP) via the pepM gene-encoded phosphoenolpyruvate mutase. This enzyme catalyzes the rearrangement of PEP to phosphonopyruvate (PnPy), the universal precursor for biologically synthesized phosphonates [1]. Eukaryotic organisms like the protozoan Tetrahymena and marine invertebrates similarly utilize the PEP mutase pathway, indicating functional conservation across domains. DHPP arises from further enzymatic modifications of PnPy, including oxidation and reduction steps, though its specific dehydrogenase remains uncharacterized [1] [5].
Table 1: Distribution of DHPP Biosynthetic Capability Across Organisms
| Organism Type | Examples | Key Enzymes | Primary Phosphonate Product |
|---|---|---|---|
| Prokaryotes | Streptomyces, Pseudomonas | PEP mutase, Phosphonopyruvate decarboxylase | DHPP, Fosfomycin, 2-AEP |
| Eukaryotes | Tetrahymena, Marine sponges | PEP mutase | 2-AEP, Phosphonolipids |
| Higher Eukaryotes | Humans (dietary assimilation) | N/A | Incorporated into phospholipids |
The C-P bond formation is exclusively mediated by PEP mutase, which performs an intramolecular phosphonate group transfer without cofactors. Structural studies reveal a radical-based mechanism involving a transient Mn²⁺-stabilized cyclic intermediate. The enzyme exhibits a conserved α/β fold, with active-site residues enabling precise C-O to C-P bond conversion [1]. Mutagenesis experiments show that substitutions in the active-site loop (e.g., Arg⁵⁹) abolish activity, underscoring its catalytic necessity. This step is the biochemical hallmark of all phosphonate biosynthesis, including DHPP, fosfomycin, and 2-aminoethylphosphonate (2-AEP) pathways [1] [6].
Following C-P bond formation, PnPy undergoes decarboxylation via phosphonopyruvate decarboxylase (PPD) to yield phosphonoacetaldehyde (PAA). PPD is a thiamine pyrophosphate (TPP)-dependent enzyme analogous to pyruvate decarboxylase but specific to phosphonates. In DHPP biosynthesis, PAA is hypothesized to be hydroxylated at C3, forming 2-oxo-3-hydroxy-3-phosphonopropanoic acid, which is subsequently aminated to DHPP [1] [8]. This contrasts with 2-AEP biosynthesis, where PAA is directly aminated by phosphonoalanine transaminase [5].
Phosphonate biosynthetic genes, including those for DHPP, are clustered in microbial genomes, facilitating horizontal gene transfer. Actinobacteria gene clusters (e.g., in Streptomyces) typically contain pepM, ppd, and accessory genes (e.g., oxidoreductases, transporters). Fosfomycin clusters (fomA-fomD) share pepM but diverge with isomerases and epoxidases [1] [6]. Comparative genomics reveals that >5% of sequenced bacteria harbor phosphonate clusters, with DHPP-associated clusters enriched in marine Actinobacteria, suggesting ecological adaptation to phosphorus-scarce environments [1].
Table 2: Conserved Genes in Phosphonate Biosynthetic Clusters
| Gene Symbol | Function | Presence in DHPP Clusters | Presence in Fosfomycin Clusters |
|---|---|---|---|
| pepM | PEP mutase | Yes | Yes |
| ppd | Phosphonopyruvate decarboxylase | Yes | No |
| fomB | Methyltransferase | No | Yes |
| phnY | 2-Oxoethylphosphonate dioxygenase | Variable | No |
| phnZ | Phosphonoacetaldehyde hydrolase | No | No |
Structurally, DHPP’s vicinal diol moiety resembles glyceric acid but confers protease resistance due to the C-P bond, a feature exploited by bioactive phosphonates like fosfomycin (antibiotic) and FR900098 (antimalarial) [1] [3].
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